molecular formula C18H18ClF3N4O2 B4703717 Ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

Ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

Cat. No.: B4703717
M. Wt: 414.8 g/mol
InChI Key: GRWSGIXWRWVUKL-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperazine ring, a pyrimidine ring substituted with a trifluoromethyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with trifluoromethylpyrimidine and piperazine under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and interference with cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate can be compared with other pyrimidine derivatives such as:

    4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidine: Lacks the piperazine and ethyl carboxylate groups.

    Ethyl 4-(4-chlorophenyl)pyrimidine-1-carboxylate: Lacks the trifluoromethyl group.

    4-(4-Chlorophenyl)-6-methylpyrimidine: Lacks the trifluoromethyl and piperazine groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O2/c1-2-28-17(27)26-9-7-25(8-10-26)16-23-14(11-15(24-16)18(20,21)22)12-3-5-13(19)6-4-12/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWSGIXWRWVUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
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